6-Methoxybenzo[d]oxazole: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies in Drug Discovery
6-Methoxybenzo[d]oxazole: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies in Drug Discovery
Executive Summary
As a privileged heterocyclic scaffold, 6-Methoxybenzo[d]oxazole (CAS: 114980-26-6) has emerged as a critical building block in modern medicinal chemistry [1]. Its structural mimicry of indoles and benzimidazoles allows it to interface seamlessly with a variety of biological targets, while the electron-donating methoxy group provides unique electronic tuning. This technical guide provides an in-depth analysis of its physicochemical properties, structural pharmacophore, and field-proven synthetic methodologies, designed to equip drug development professionals with actionable, self-validating protocols.
Chemical Structure & Pharmacophore Mapping
The architecture of 6-methoxybenzo[d]oxazole consists of a fused bicyclic benzoxazole core with a methoxy substituent at the 6-position. This specific arrangement creates a highly functionalized pharmacophore:
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The Oxazole Ring : Acts as a rigid hydrogen-bond acceptor network, crucial for anchoring the molecule within kinase hinge regions or GPCR binding pockets.
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The 6-Methoxy Group : Donates electron density via resonance into the aromatic system, increasing the nucleophilicity of the core while providing a sterically accessible vector for structure-activity relationship (SAR) optimization.
Fig 1: Pharmacophore mapping of the 6-methoxybenzo[d]oxazole scaffold.
Physicochemical Properties & ADME Implications
Understanding the quantitative descriptors of 6-methoxybenzo[d]oxazole is essential for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The data below synthesizes its core physical properties and their direct causality on drug design [2].
| Property | Value | Analytical Significance & Causality |
| Molecular Weight | 149.15 g/mol | Highly ligand-efficient; leaves ample molecular weight budget for downstream derivatization without violating Lipinski's Rule of 5. |
| XLogP3 | 1.6 | Optimal lipophilicity. Ensures the molecule is hydrophobic enough to cross lipid bilayers while maintaining sufficient aqueous solubility for oral formulation. |
| Topological Polar Surface Area (TPSA) | 35.3 Ų | Excellent predictor for membrane permeability. A TPSA < 90 Ų strongly correlates with high blood-brain barrier (BBB) penetration, making it ideal for CNS targets. |
| H-Bond Donors | 0 | The lack of hydrogen bond donors reduces the desolvation penalty required when the drug transitions from an aqueous environment into a lipophilic binding pocket. |
| H-Bond Acceptors | 3 | Facilitates robust binding interactions with target proteins (e.g., via backbone amides). |
| Exact Mass | 149.047678 Da | Critical for high-resolution mass spectrometry (HRMS) validation during synthetic workflows. |
Synthetic Workflows & Derivatization Protocols
To utilize 6-methoxybenzo[d]oxazole in advanced library synthesis, it is frequently converted into highly reactive intermediates. The following protocols detail the synthesis of the 2-chloro derivative, a versatile electrophile for cross-coupling and SNAr reactions.
Fig 2: Two-step synthetic workflow for 2-chloro-6-methoxybenzo[d]oxazole.
Protocol A: Synthesis of 6-Methoxybenzo[d]oxazole-2(3H)-thione
Objective: Construct the functionalized benzoxazole core from an acyclic precursor [3].
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Initiation : Dissolve 2-amino-5-methoxyphenol (1.0 eq) in anhydrous pyridine.
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Reagent Addition : Add potassium O-ethyl xanthate (1.1 eq) to the stirring solution.
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Thermal Activation : Heat the mixture to reflux.
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Causality: Pyridine serves a dual purpose as both a high-boiling solvent and a base. It facilitates the nucleophilic attack of the heteroatoms on the xanthate carbon and drives the cyclization by neutralizing protons, which promotes the elimination of ethanol and hydrogen sulfide (H2S) gas.
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Validation & Isolation : Monitor the reaction via TLC. The reaction's completion is self-validated by the cessation of H2S gas evolution. Once complete, cool the mixture and precipitate the product using dilute aqueous HCl.
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Causality: The acidic aqueous wash is critical as it protonates residual pyridine, removing it into the aqueous layer as water-soluble pyridinium chloride.
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Purification : Filter the resulting dark-red solid and dry thoroughly under high vacuum to yield 6-methoxybenzo[d]oxazole-2(3H)-thione.
Protocol B: Chlorination to 2-Chloro-6-methoxybenzo[d]oxazole
Objective: Convert the 2-thione intermediate into a highly reactive 2-chloro electrophile [4].
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Activation : Suspend 6-methoxybenzo[d]oxazole-2(3H)-thione in neat thionyl chloride (SOCl2).
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Catalysis : Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 1 mL per 15 mL SOCl2) and stir at 20 °C for 10 minutes.
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Causality: DMF reacts with SOCl2 to generate the Vilsmeier-Haack reagent (chloromethyleneiminium chloride) in situ. This highly electrophilic species activates the thione sulfur, facilitating a rapid nucleophilic aromatic substitution by the chloride ion.
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Concentration : Remove excess SOCl2 under reduced pressure.
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Crucial Step: SOCl2 must be exhaustively removed prior to workup to prevent violent exothermic hydrolysis.
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Workup & Validation : Dissolve the crude residue in ethyl acetate and wash with water.
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Causality: The aqueous wash hydrolyzes any remaining Vilsmeier complex and removes polar impurities. The organic layer must then be dried over anhydrous Na2SO4 to remove trace water, preventing the hydrolysis of the moisture-sensitive 2-chloro product back to a benzoxazolone.
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Purification : Concentrate and purify via silica gel chromatography (petroleum ether/ethyl acetate 3:1 v/v) to afford pure 2-chloro-6-methoxybenzo[d]oxazole.
Pharmacological Relevance & Application
The 6-methoxybenzo[d]oxazole scaffold is heavily utilized across diverse therapeutic areas due to its favorable binding kinetics and metabolic stability:
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Antimicrobial Agents : Substituted piperazine derivatives of this scaffold have been identified as potent modulators of Mycobacterium tuberculosis (Mtb) response, demonstrating significant inhibition of Mtb growth within macrophages [5].
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Enzyme Inhibitors : The scaffold serves as a foundational core for SNAr covalent inhibitors targeting NADPH oxidase enzymes. In these applications, the 6-methoxy group is critical for tuning the electronic properties of the core to optimize binding affinity and covalent bond formation [3].
References
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Title : 6-Methoxybenzo[d]oxazole | C8H7NO2 | CID 19020184 Source : PubChem (National Institutes of Health) URL : [Link]
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Title : Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes Source : Journal of Medicinal Chemistry (ACS Publications) URL : [Link]
- Title: WO2023283608A1 - Compounds for modulating mycobacterium tuberculosis response Source: Google Patents URL
Sources
- 1. 114980-26-6 Cas No. | 6-Methoxybenzo[d]oxazole | Apollo [store.apolloscientific.co.uk]
- 2. 6-Methoxybenzo[d]oxazole | C8H7NO2 | CID 19020184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-chloro-6-methoxybenzo[d]oxazole synthesis - chemicalbook [chemicalbook.com]
- 5. WO2023283608A1 - Compounds for modulating mycobacterium tuberculosis response - Google Patents [patents.google.com]
